molecular formula C15H16O2 B3069666 2-(2-Benzylphenoxy)ethanol CAS No. 56949-63-4

2-(2-Benzylphenoxy)ethanol

Cat. No.: B3069666
CAS No.: 56949-63-4
M. Wt: 228.29 g/mol
InChI Key: GNGDSXKYHXETLB-UHFFFAOYSA-N
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Description

“2-(2-Benzylphenoxy)ethanol” is a chemical compound with the formula C15H16O2 . It is related to Phenoxyethanol, which is an organic compound with the formula C6H5OC2H4OH. Phenoxyethanol is a colorless oily liquid that can be classified as a glycol ether and a phenol ether .

Scientific Research Applications

Extraction Processes

  • The extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes, demonstrating the importance of such compounds in separation and purification technologies (Reis et al., 2006).

Fragrance Material Review

  • A comprehensive toxicologic and dermatologic review of a structurally related fragrance ingredient, illustrating the relevance of phenolic ethers in the fragrance industry (Scognamiglio et al., 2012).

Corrosion Inhibition

  • Investigation into the efficiency of benzothiazole derivatives, which share structural similarities with phenolic ethers, as corrosion inhibitors, demonstrating their potential in material protection (Afzalkhah et al., 2017).

Organic Synthesis and Catalysis

  • Studies on the gold(I)-catalyzed synthesis of complex molecules involving alcohols similar to 2-(2-Benzylphenoxy)ethanol, highlighting the role of such compounds in organic synthesis (Zhang & Widenhoefer, 2008).
  • The coupled oxidation of benzene and ethanol to produce phenol, showcasing the utility of phenolic ethers in chemical synthesis (Metelitsa & Tyukalo, 1972).

Molecular Studies and Characterization

  • Research on complex formation between crown ethers and metal salts in solutions, where phenolic ethers can act as ligands or structural analogs, underscoring their significance in coordination chemistry (Mukai et al., 1985).

Mechanism of Action

Target of Action

The primary targets of 2-(2-Benzylphenoxy)ethanol are likely to be similar to those of its structural components, phenoxyethanol and ethanol. Phenoxyethanol is known to have antimicrobial properties and is used as a preservative in pharmaceuticals, cosmetics, and lubricants . It has been shown to be effective against strains of Pseudomonas aeruginosa . Ethanol, on the other hand, is known to bind to GABA receptors and glycine receptors, inhibiting NMDA receptor functioning .

Mode of Action

Phenoxyethanol has been shown to have antibacterial properties, particularly against strains of Pseudomonas aeruginosa, even in the presence of 20% serum . Ethanol, on the other hand, is known to have sedative effects mediated through binding to GABA receptors and glycine receptors .

Biochemical Pathways

For instance, phenoxyethanol is involved in the production of 2-phenylethanol and benzyl alcohol in crabapple flowers . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Pharmacokinetics

It is known that ethanol, one of its structural components, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Result of Action

It can be inferred from the properties of its structural components, phenoxyethanol and ethanol, that it might have antimicrobial and sedative effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the antimicrobial activity of phenoxyethanol . The pH, temperature, and presence of other substances can also influence the action of ethanol .

Properties

IUPAC Name

2-(2-benzylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGDSXKYHXETLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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